

# 4-Ethylbenzoyl chloride IR spectrum interpretation

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## Compound of Interest

Compound Name: *4-Ethylbenzoyl chloride*

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## An In-depth Technical Guide to the Infrared Spectrum of **4-Ethylbenzoyl Chloride**

This guide provides a comprehensive analysis of the infrared (IR) spectrum of **4-Ethylbenzoyl chloride**, tailored for researchers, scientists, and professionals in drug development. It covers the interpretation of key spectral features, experimental protocols for data acquisition, and a logical workflow for spectral analysis.

## Introduction to 4-Ethylbenzoyl Chloride

**4-Ethylbenzoyl chloride** ( $C_9H_9ClO$ ) is an acyl chloride derivative of benzoic acid. Its molecular structure consists of a benzene ring substituted with an ethyl group and a benzoyl chloride functional group at the para position. The interpretation of its IR spectrum involves identifying the characteristic vibrational modes of the acyl chloride, the substituted aromatic ring, and the ethyl group.

## Interpretation of the Infrared Spectrum

The infrared spectrum of **4-Ethylbenzoyl chloride** is characterized by several key absorption bands that correspond to specific molecular vibrations. The most prominent features are the strong carbonyl ( $C=O$ ) stretch of the acyl chloride and various C-H and C=C vibrations from the ethyl and aromatic moieties.

## Principal Absorption Bands

The following table summarizes the main absorption bands observed in the IR spectrum of **4-Ethylbenzoyl chloride** and their assignments.

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode	Functional Group
~3080 - 3030	Medium	C-H Stretching	Aromatic (Aryl)
~2975 - 2845	Medium	C-H Stretching (asymmetric and symmetric)	Aliphatic (Ethyl)
~1770	Strong	C=O Stretching	Acyl Chloride
~1605, ~1575, ~1500	Medium-Weak	C=C Stretching	Aromatic Ring
~1465	Medium	CH <sub>2</sub> Bending (Scissoring)	Aliphatic (Ethyl)
~1380	Medium-Weak	CH <sub>3</sub> Bending (Symmetric)	Aliphatic (Ethyl)
~1200, ~1180	Strong	C-C Stretching and C- H Bending	Aromatic Substitution
~850	Strong	C-H Out-of-plane Bending (para- disubstituted)	Aromatic Ring
~700 - 600	Medium	C-Cl Stretching	Acyl Chloride

## Detailed Spectral Analysis

- C-H Stretching Region (3100-2800 cm<sup>-1</sup>): The spectrum shows absorptions just above 3000 cm<sup>-1</sup> corresponding to the C-H stretching vibrations of the aromatic ring.[1] Below 3000 cm<sup>-1</sup>, peaks arising from the asymmetric and symmetric stretching of the C-H bonds in the methyl (CH<sub>3</sub>) and methylene (CH<sub>2</sub>) groups of the ethyl substituent are visible.[1]
- Carbonyl (C=O) Stretching (around 1770 cm<sup>-1</sup>): The most characteristic and intense peak in the spectrum is the carbonyl stretch of the acyl chloride. Acyl chlorides typically exhibit a C=O band at a high frequency, often above 1800 cm<sup>-1</sup>.[2][3][4] However, conjugation with

the aromatic ring in **4-ethylbenzoyl chloride** lowers this frequency to approximately 1770  $\text{cm}^{-1}$ . This peak is a definitive indicator of the acyl chloride functional group.

- Aromatic C=C Stretching (1600-1450  $\text{cm}^{-1}$ ): The benzene ring gives rise to a set of characteristic C=C stretching vibrations, typically appearing as a pair of bands around 1600  $\text{cm}^{-1}$  and 1500  $\text{cm}^{-1}$ .<sup>[1]</sup> The exact positions and intensities can be influenced by the substituents.
- Aliphatic C-H Bending (1465-1380  $\text{cm}^{-1}$ ): The bending (scissoring) vibration of the  $\text{CH}_2$  group and the symmetric bending ("umbrella") mode of the  $\text{CH}_3$  group of the ethyl substituent appear in this region.
- Fingerprint Region (< 1500  $\text{cm}^{-1}$ ): This region contains a complex series of absorptions that are unique to the molecule.
  - Aromatic Substitution Pattern: A strong band around 850  $\text{cm}^{-1}$  is indicative of the C-H out-of-plane bending for a 1,4- (para) disubstituted benzene ring.
  - C-Cl Stretching: The C-Cl stretching vibration for acyl chlorides is expected in the 700-600  $\text{cm}^{-1}$  range.<sup>[5]</sup> This band can be useful for confirming the presence of the acyl chloride group.

## Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of liquid samples like **4-Ethylbenzoyl chloride**.

Objective: To obtain a high-quality infrared spectrum of liquid **4-Ethylbenzoyl chloride**.

Materials:

- Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
- **4-Ethylbenzoyl chloride** sample.
- Solvent for cleaning (e.g., isopropanol or acetone).

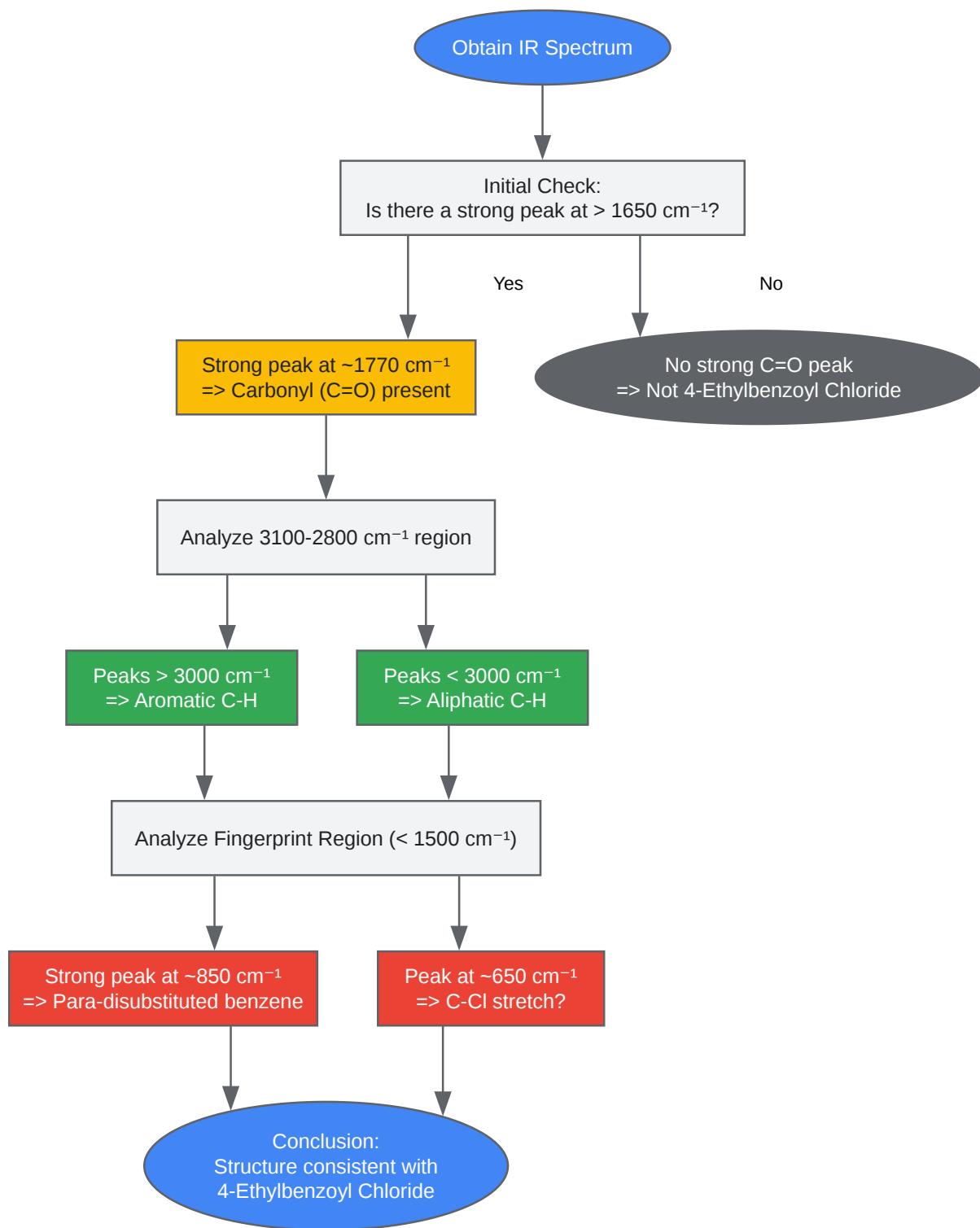
- Lint-free laboratory wipes.

Procedure:

- Background Spectrum:
  - Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
  - Record a background spectrum. This measures the ambient atmosphere ( $H_2O$ ,  $CO_2$ ) and the instrument's response, which will be subtracted from the sample spectrum.
- Sample Application:
  - Place a small drop of **4-Ethylbenzoyl chloride** directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the sample.
- Sample Spectrum Acquisition:
  - Lower the ATR press to ensure good contact between the sample and the crystal.
  - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of  $4\text{ cm}^{-1}$  is generally sufficient.
- Data Processing:
  - The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
  - Perform a baseline correction if necessary.
  - Label the significant peaks with their corresponding wavenumbers.
- Cleaning:
  - Thoroughly clean the ATR crystal and press with a solvent-dampened wipe after the measurement is complete. **4-Ethylbenzoyl chloride** is corrosive and reactive, so prompt and thorough cleaning is essential.

## Logical Workflow for Spectral Interpretation

The following diagram illustrates a systematic approach to interpreting an IR spectrum to identify **4-Ethylbenzoyl chloride**.

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Caption: Workflow for identifying **4-Ethylbenzoyl chloride** from its IR spectrum.

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